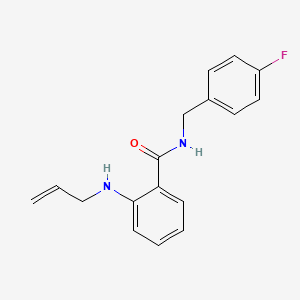

2-(Allylamino)-N-(4-fluorobenzyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17FN2O |

|---|---|

Molecular Weight |

284.33 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(prop-2-enylamino)benzamide |

InChI |

InChI=1S/C17H17FN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21) |

InChI Key |

SDEISMNKFBMFFU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzamide Compounds

Established Synthetic Routes for Benzamide (B126) Core Structures

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to create the benzamide core. These strategies often involve the coupling of a benzoic acid derivative with an amine.

The most common approach to forming an amide bond is the reaction between a carboxylic acid and an amine. nih.gov However, this direct condensation requires high temperatures and is often inefficient. numberanalytics.com Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions. nih.govresearchgate.net

Common activation strategies include:

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the benzamide.

Use of Coupling Reagents: A vast array of coupling reagents has been developed to mediate amide bond formation directly from carboxylic acids and amines. luxembourg-bio.com These reagents activate the carboxylic acid in situ. nih.gov Widely used examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). luxembourg-bio.commdpi.com The mechanism for DCC involves the formation of an O-acylurea intermediate, which is then attacked by the amine. luxembourg-bio.com

Formation of Active Esters: The carboxylic acid can be converted into an active ester, for example, by reacting it with 1-hydroxybenzotriazole (B26582) (HOBt). These active esters are more susceptible to nucleophilic attack by amines. luxembourg-bio.com

Recent advances focus on greener and more efficient methods. unimi.it This includes enzyme-catalyzed reactions, which offer high selectivity under mild conditions, and photocatalytic strategies. numberanalytics.comrsc.org

| Strategy | Activating Agent/Reagent | Key Features | Reference |

|---|---|---|---|

| Acid Halide Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate; often requires a base to neutralize HCl byproduct. | libretexts.org |

| Coupling Reagent-Mediated | DCC (Dicyclohexylcarbodiimide) | Forms an insoluble urea (B33335) byproduct (DCU) that can be filtered off. | luxembourg-bio.com |

| BOP, HATU | Phosphonium- and uronium-based reagents, known for high efficiency and suppression of side reactions. | luxembourg-bio.commdpi.com | |

| Direct Condensation | High Temperature / Dehydrating Agents | Straightforward and atom-economical but can require harsh conditions. | numberanalytics.com |

| Enzyme-Catalyzed | Lipases, Proteases | High selectivity (chemoselectivity, enantioselectivity) under mild, environmentally benign conditions. | numberanalytics.com |

Once the benzamide core is established, further modifications can be made through various functional group transformations. solubilityofthings.comorganic-chemistry.org These derivatizations are essential for fine-tuning the molecule's properties. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring. nih.gov An example is the peptide-catalyzed enantioselective bromination of benzamide derivatives, which can introduce bromine atoms at specific positions. nih.govacs.org These halogenated intermediates are valuable as they can undergo further reactions, such as metal-halogen exchange, allowing for the introduction of other functional groups. nih.govacs.org Transformations can also be performed on N-alkyl substituents of the benzamide, although this is a less explored area. rsc.org Photocatalysis has emerged as a powerful tool for such modifications. rsc.org Additionally, functional groups already present on the starting materials can be transformed; for example, a nitro group can be reduced to an amine, or an ester can be hydrolyzed to a carboxylic acid. vanderbilt.edu

The choice of reaction conditions and catalysts significantly impacts the yield, selectivity, and efficiency of benzamide synthesis. Transition metal catalysis has gained considerable attention for C-N bond activation, enabling the synthesis of carboxylic acids from amide precursors using nickel catalysts. researchgate.net In the context of forming the amide bond itself, various catalysts are employed. A green and efficient method involves the direct condensation of benzoic acids and amines using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation, which accelerates the reaction. researchgate.net

Peptide-based catalysts have been successfully used for enantioselective functionalization of the benzamide ring system. nih.govacs.org These reactions are often sensitive to temperature and solvent. For example, metal-halogen exchange reactions on brominated benzamides are typically conducted at very low temperatures to prevent side reactions. nih.gov The use of dual catalytic systems, such as dual palladium-photoredox catalysis, allows for novel transformations like the annulation of benzamides with arynes under mild conditions. rsc.org

Approaches to Introduce Allylamino and Fluorobenzyl Moieties

The synthesis of 2-(Allylamino)-N-(4-fluorobenzyl)benzamide requires the specific introduction of two distinct moieties onto the benzamide scaffold.

The N-(4-fluorobenzyl) group is typically introduced via the standard amide bond formation procedures described previously. This involves the coupling of a suitably substituted benzoic acid (in this case, a 2-(allylamino)benzoic acid derivative) with 4-fluorobenzylamine (B26447). mdpi.com Reagents like BOP are effective for this type of transformation. mdpi.com For example, a general procedure involves dissolving the carboxylic acid in a solvent like DMF, adding a base such as triethylamine, cooling the solution, and then adding the 4-fluorobenzylamine followed by the coupling agent. mdpi.com

The 2-allylamino group can be introduced onto the aromatic ring through several methods. One common strategy is nucleophilic aromatic substitution on a 2-halobenzoic acid derivative (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) with allylamine. This reaction is often catalyzed by a transition metal, such as palladium or copper. Another approach involves the palladium-catalyzed allylic amination of a 2-aminobenzamide (B116534) derivative, where an allylic carbonate or alcohol is used as the allyl source. organic-chemistry.org The direct allylation of amines with allyl alcohol can also be achieved using solid catalysts like MoO₃/TiO₂. organic-chemistry.org

Exploration of Novel Synthetic Pathways for Substituted Benzamides

Research into the synthesis of substituted benzamides is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Recent innovative approaches include:

Photocatalysis: Visible-light-induced reactions provide a mild and powerful platform for benzamide modifications. rsc.org For example, Eosin Y can catalyze benzylic C-H amination to synthesize isoindolinones from functionalized benzamides. rsc.org

Domino Reactions: Multi-pathway domino strategies, such as the copper(I)-catalyzed synthesis of quinazolinones from 2-bromobenzamide (B1207801) and various substrates, allow for the construction of complex heterocyclic structures in a single pot. researchgate.net

Oxidative Amidation: This approach bypasses the need for pre-activated carboxylic acids. For instance, benzamides can be synthesized via the oxidative amidation of benzylamines or benzyl (B1604629) cyanides using an iodine–tert-butyl hydroperoxide (I₂–TBHP) system. researchgate.net Another method involves the metal-free oxidative amination of aromatic aldehydes with amines. researchgate.net

Bioisosteric Replacement Design: In medicinal chemistry, parts of a molecule, like the amide group, are replaced by other functional groups (bioisosteres) with similar physical or chemical properties to improve activity or other characteristics. nih.govnih.gov This principle is used to design and synthesize novel benzamide derivatives, such as those incorporating a 1,2,4-oxadiazole (B8745197) ring, which can be synthesized through cyclization and aminolysis reactions. nih.gov

| Pathway | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Photocatalysis | Eosin Y, Methylene blue | Utilizes visible light to induce reactions like C-H amination under mild conditions. | rsc.org |

| Domino Reactions | Copper(I) salts | Multi-step reactions occur in one pot to rapidly build molecular complexity. | researchgate.net |

| Oxidative Amidation | I₂–TBHP system | Forms the amide bond directly from precursors like aldehydes or benzylamines, avoiding carboxylic acid activation. | researchgate.netresearchgate.net |

| Flow Chemistry | Immobilized catalysts | Continuous flow systems enable rapid optimization and synthesis, as demonstrated in metal-free oxidative amination. | researchgate.net |

Analog Design and Library Synthesis for Structure-Activity Relationship Studies

To understand how the different parts of the this compound molecule contribute to its properties, chemists design and synthesize a series of related molecules, or analogs. This collection of compounds is known as a chemical library, and its evaluation helps to establish structure-activity relationships (SAR). nih.govfrontiersin.org

SAR studies for benzamide-containing compounds involve systematically modifying different parts of the molecule:

The Benzamide Ring: Introducing various substituents (e.g., halogens, alkyl groups) at different positions. mdpi.com

The N-Alkyl Group: Replacing the 4-fluorobenzyl group with other substituted benzyl groups or different aromatic or aliphatic moieties. nih.gov

The 2-Substituent: Varying the allylamino group, for example, by changing the length of the alkyl chain or introducing cycles.

The design of these libraries can be rational, where changes are made based on a specific hypothesis, or it can be focused on maximizing diversity to explore a wide range of chemical space. researchgate.netdrugdesign.org Parallel synthesis is a common technique used to efficiently create these libraries, where multiple related compounds are synthesized simultaneously. drugdesign.org For example, a core intermediate, such as 2-aminobenzoic acid, can be reacted with a library of different amines and acid chlorides to quickly generate a large number of final products. The resulting SAR data is crucial for optimizing a lead compound's potency, selectivity, and other pharmaceutically relevant properties. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Potentials

Intensive research into the biological activities of the synthetic compound 2-(allylamino)-N-(4-fluorobenzyl)benzamide has revealed its potential as a modulator of various enzymatic pathways critical in cellular signaling and disease progression. The unique structural features of this benzamide (B126) derivative have prompted investigations into its inhibitory effects on several key enzyme families, particularly kinases, which are pivotal regulators of cellular processes. This section details the current understanding of its enzyme inhibition capabilities, drawing from a range of biochemical and cellular assays.

Kinase Inhibitory Activities

The core structure of this compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases play a central role in signal transduction pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The following subsections outline the inhibitory profile of this compound against a panel of clinically relevant kinases.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a key driver of cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are frequently observed in various cancers, leading to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.

While specific inhibitory data for this compound against EGFR-TK is not extensively detailed in publicly available literature, related benzamide derivatives have demonstrated significant potential. For instance, studies on similar 4-(arylaminomethyl)benzamide compounds have shown potent inhibitory activity against EGFR. The general mechanism of action for many TKIs involves binding to the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways. The structural motifs within this compound, particularly the benzamide core and the substituted benzyl (B1604629) group, suggest a potential for interaction with the EGFR kinase domain. Further enzymatic assays are required to quantify its specific inhibitory concentration (IC50) and to elucidate its mode of binding.

CDC2-like Kinases (CLKs) Inhibition

CDC2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. The modulation of alternative splicing is an emerging therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

Currently, there is a lack of direct evidence in the scientific literature detailing the inhibitory activity of this compound specifically against CLKs. However, the search for novel and selective CLK inhibitors is an active area of research. The evaluation of this compound in CLK-specific assays would be a valuable step in determining its potential as a modulator of RNA splicing.

C-Abl Kinase Inhibition

The c-Abl tyrosine kinase is a non-receptor tyrosine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and adhesion. The aberrant fusion protein Bcr-Abl, which possesses constitutively active c-Abl kinase activity, is the primary cause of chronic myeloid leukemia (CML).

The inhibitory potential of this compound against c-Abl kinase has not been specifically reported. However, the development of c-Abl inhibitors has been a major focus in cancer research, with compounds like imatinib (B729) setting a precedent for targeted therapy. A related scaffold, 4-methyl-3-(pyridin-2-ylamino)benzamide, has been explored for the development of novel c-Abl inhibitors. This suggests that the benzamide moiety could serve as a foundational element for designing inhibitors that target the ATP-binding site of c-Abl. To ascertain the activity of this compound, direct enzymatic and cellular assays measuring the inhibition of c-Abl phosphorylation are necessary.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

General Kinase Inhibitor Scaffolds

The development of kinase inhibitors often relies on the identification of privileged scaffolds that can be chemically modified to achieve potency and selectivity against specific kinase targets. Scaffolds like 4-aminopyrazolopyrimidine have been extensively utilized in the design of a wide range of tyrosine and serine/threonine kinase inhibitors.

The 2-aminobenzamide (B116534) framework, which is a core component of this compound, can be considered a potential kinase inhibitor scaffold. The amino and amide groups can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The allyl and fluorobenzyl substituents provide opportunities for further modification to enhance binding affinity and selectivity for different kinases. The versatility of this scaffold warrants further investigation through broader kinase profiling to identify potential targets and to guide the development of more potent and selective inhibitors.

An extensive search for scientific literature detailing the biological activities of the chemical compound “this compound” did not yield specific data for the requested inhibitory profiles. Research outlining the effects of this particular compound on Histone Deacetylase (HDAC), SARS-CoV Proteases, Cholinesterases, Carbonic Anhydrases (hCA I and hCA II), Heat Shock Protein 90 (Hsp90), or DNA Gyrase is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the detailed research findings, data tables, or discussion of cellular modulatory effects as specified in the article outline. The investigation into the biological activities and molecular mechanisms of “this compound” across these specific targets appears to be a novel area of research for which published data is not currently available.

Cellular Modulatory Effects

Anti-proliferative Effects in Cancer Cell Lines (In Vitro Studies)

The benzamide scaffold is a core component of various molecules investigated for their anti-cancer properties. Studies on different benzamide derivatives have shown anti-proliferative activity against several cancer cell lines, including those from breast and colon cancers. nih.govnih.govresearchgate.net For instance, a novel benzamide derivative, VKNG-2, demonstrated the ability to overcome multidrug resistance in colon cancer cell lines overexpressing the ABCG2 transporter. nih.govmdpi.com Another study synthesized a library of benzamide-containing novologues that exhibited anti-proliferative activity against two breast cancer cell lines. nih.gov

The general mechanism for some of these related compounds involves the inhibition of key cellular machinery. For example, certain cinnamoyl anthranilates, which share a benzamide moiety, have been found to act as antitubulin agents, thereby disrupting cell division. nih.gov

Modulation of Cellular Signaling Pathways

The anti-cancer effects of benzamide-related compounds are often linked to their ability to modulate critical cellular signaling pathways. One significant mechanism identified for a class of benzamide-containing molecules is the inhibition of Heat shock protein 90 (Hsp90). nih.gov Inhibition of Hsp90 leads to the degradation of numerous oncogenic client proteins that are crucial for cancer cell survival and proliferation. Other related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, in some cases through the generation of oxidative stress. researchgate.net

Antiviral Activities (e.g., Hepatitis C Virus, Avian Influenza Virus)

Benzamide derivatives have been explored for their potential as antiviral agents.

Hepatitis C Virus (HCV): Non-nucleoside inhibitors based on a benzimidazole (B57391) scaffold, which can be related to benzamides, have been identified as potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase, an enzyme essential for viral replication. nih.gov These compounds were shown to be effective in cell culture models of HCV replication. nih.gov

Avian Influenza Virus: Research has identified small benzamide compounds that exhibit antiviral activity against various influenza viruses, including avian influenza A virus. nih.gov These compounds were found to reduce the death rate of infected cells in laboratory settings.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The N-benzyl benzamide structure is a recognized pharmacophore in the development of antimicrobial agents.

Antibacterial: Numerous studies have demonstrated that benzamide derivatives possess antibacterial properties. nanobioletters.com They have shown activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for some of these compounds involves the inhibition of essential bacterial proteins like FtsZ, which is critical for cell division. nih.gov

Antifungal: The N-(4-halobenzyl)amide scaffold, which is structurally very similar to the subject compound, has been evaluated for antifungal activity. Derivatives have shown inhibitory effects against various Candida species, which are common causes of fungal infections in humans. researchgate.netnih.govnih.gov

Neuroprotective Effects

While some complex molecules containing a benzamide structure have been investigated for neuroprotective effects, the available literature on simpler benzamide derivatives is sparse in this area. Interestingly, one study noted that modifying a related compound by replacing an acetamide (B32628) group with a benzamide side chain transformed it from a neuroprotective agent into an anti-proliferative one, suggesting that the benzamide moiety itself may not be associated with neuroprotection in that specific chemical context. nih.gov Another study on a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, did show neuroprotection in cellular models of Parkinson's disease. researchgate.net

Preclinical Efficacy in Relevant Biological Models (In Vitro and In Vivo)

Assessment in Cell-Based Assays (e.g., Spheroid Models)

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly used in preclinical studies because they more accurately mimic the microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. nih.gov While these advanced models are used to test the efficacy and penetration of novel anti-cancer drugs, including nanoparticle-based delivery systems, no specific studies utilizing spheroid models to evaluate this compound were identified in the reviewed literature. nih.gov

Evaluation in Mechanistic In Vivo Models (e.g., Xenograft Models for anti-cancer research)

No published studies were found that have evaluated the efficacy of this compound in any in vivo models, including xenograft models for anti-cancer research. As such, no data on tumor growth inhibition or other relevant in vivo metrics are available.

Elucidation of Specific Cellular Targets and Pathways

There is no information available in the scientific literature detailing the specific cellular targets or molecular pathways that may be modulated by this compound. Research to identify its mechanism of action, binding partners, or effects on cellular signaling has not been published.

Structure Activity Relationship Sar and Molecular Recognition Studies

Elucidation of Pharmacophore Requirements for Biological Activity

A pharmacophore model for this class of compounds is essential for understanding the key molecular features necessary for biological interaction. For N-benzylbenzamide derivatives, a merged pharmacophore has been proposed for dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org This suggests that the N-benzylbenzamide scaffold itself is a crucial element for activity.

The 2-(Allylamino)phenyl region: This part of the molecule, with its hydrogen bond donor (N-H) and the lipophilic allyl group, is likely crucial for anchoring the ligand in a specific orientation within a binding pocket.

The central benzamide (B126) core: The amide linkage provides a rigid backbone and key hydrogen bond donor and acceptor sites (N-H and C=O, respectively). These are common features in many biologically active molecules and are often involved in direct interactions with receptor amino acid residues. researchgate.net

The N-(4-fluorobenzyl) moiety: This group likely contributes to binding through hydrophobic and potentially specific electrostatic interactions involving the fluorine atom. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

Pharmacophore models for related benzamide analogs acting on various targets have been developed, often highlighting the importance of hydrophobic features and hydrogen bond acceptors. esisresearch.org

Impact of Allylamino Substitution on Biological Potency and Selectivity

The substitution at the 2-position of the benzamide ring is a critical determinant of biological activity. While direct studies on the 2-allylamino group are limited, research on related 2-aminobenzamide (B116534) derivatives provides valuable insights. The amino group at this position can form intramolecular hydrogen bonds with the amide oxygen, which can influence the compound's conformation and, consequently, its binding affinity. nih.gov

The nature of the substituent on the 2-amino group can modulate potency and selectivity. The allyl group in 2-(Allylamino)-N-(4-fluorobenzyl)benzamide introduces several key features:

Lipophilicity: The allyl group increases the lipophilicity of this region of the molecule, which could enhance binding to hydrophobic pockets in a target protein.

Stereo-electronic effects: The presence of the double bond in the allyl group can influence the electronic environment and provide a site for potential metabolic transformations.

Conformational flexibility: The allyl group adds a degree of conformational flexibility, which may allow the molecule to adopt an optimal binding conformation.

In a broader context of drug design, the introduction of an allyl group can sometimes lead to improved potency or altered selectivity profiles.

Role of 4-Fluorobenzyl Moiety in Molecular Recognition

The N-benzyl group is a common feature in many biologically active benzamides, and its substitution pattern plays a significant role in molecular recognition. acs.org The 4-fluorobenzyl moiety in the target compound is likely to be involved in several types of interactions:

Hydrophobic Interactions: The phenyl ring of the benzyl (B1604629) group can form favorable hydrophobic interactions with nonpolar residues in the binding site of a receptor.

Fluorine-specific Interactions: The fluorine atom at the 4-position is a weak hydrogen bond acceptor and can also participate in other types of interactions, such as dipole-dipole or multipolar interactions. The high electronegativity of fluorine can also alter the electronic properties of the phenyl ring, potentially influencing π-π stacking interactions.

Conformational Influence: The benzyl group's orientation relative to the benzamide core is a key conformational parameter. The 4-fluoro substituent is unlikely to cause significant steric hindrance, allowing the benzyl group to adopt various conformations.

Studies on related N-benzylbenzamides have shown that substitutions on the benzyl ring can significantly impact biological activity, underscoring the importance of this moiety in receptor binding. acs.org

Table 1: Impact of Benzyl Ring Substitution on PPARγ Activation in a Series of N-Benzylbenzamide Analogs Data is illustrative and based on findings for related N-benzylbenzamide compounds. acs.org

| Compound | Substitution on Benzyl Ring | PPARγ Activation (% of control) |

| Analog 1 | 4-H | 35% |

| Analog 2 | 4-F | 40% |

| Analog 3 | 4-Cl | 42% |

| Analog 4 | 4-CH3 | 38% |

| Analog 5 | 2-CF3 | 55% |

Influence of Benzamide Core Modifications on Activity and Selectivity

The benzamide core is a structurally important and well-characterized scaffold in medicinal chemistry. Modifications to this core can have profound effects on the biological activity and selectivity of the resulting compounds. Key aspects of the benzamide core that can be modified include:

Amide Bond Isosteres: Replacing the amide bond with bioisosteres can alter the compound's metabolic stability, hydrogen bonding capacity, and conformational preferences.

Aromatic Ring Substitution: Introducing or altering substituents on the benzamide phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can lead to changes in binding affinity and selectivity for different biological targets.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel compounds with different biological activities and intellectual property profiles.

Structure-activity relationship studies on various benzamide derivatives have demonstrated that even minor modifications to the core structure can lead to significant changes in their pharmacological profiles. researchgate.net

Conformational Analysis and Bioactive Conformations of Benzamide Analogues

The conformational flexibility of this compound is a key factor in its interaction with biological targets. The molecule has several rotatable bonds, leading to a range of possible conformations. The most important conformational features include:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation, with the trans conformation being generally more stable. The energy barrier to rotation around the C-N amide bond is significant, which can lead to the existence of distinct rotamers at room temperature. scielo.br

Conformation of the Allylamino Group: The allylamino group also has conformational flexibility due to rotation around the C-N bond.

Computational studies and experimental techniques like NMR spectroscopy are often used to investigate the preferred conformations of benzamide derivatives. scielo.br Identifying the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when bound to its target—is a crucial step in rational drug design.

Ligand-Target Binding Interactions: Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The binding of this compound to its biological target is mediated by a combination of non-covalent interactions.

Hydrogen Bonding: The amide N-H group and the 2-allylamino N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. These groups can form specific hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, and the peptide backbone of the target protein. mdpi.com Intramolecular hydrogen bonding between the 2-amino group and the carbonyl oxygen is also possible and can influence the compound's conformation. researchgate.net

Hydrophobic Interactions: The two phenyl rings and the allyl group are hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues in the binding site, such as leucine, isoleucine, valine, and phenylalanine. These interactions are often a major driving force for ligand binding.

Electrostatic Interactions: The distribution of electron density in the molecule can lead to electrostatic interactions with the target. The electronegative fluorine atom on the benzyl ring can create a local dipole moment, which may interact with polar or charged residues in the binding pocket.

Table 2: Potential Ligand-Target Interactions for this compound This table is a hypothetical representation of potential interactions based on the chemical structure.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

| Benzamide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl O |

| Benzamide C=O | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln, Arg, Lys |

| 2-Allylamino N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl O |

| 4-Fluorobenzyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Ile, Val |

| Benzamide Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Ile, Val |

| Allyl Group | Hydrophobic | Leu, Ile, Val, Ala |

| Fluorine Atom | Weak H-bond Acceptor, Dipole | Polar/Charged Residues |

In Silico Analysis of this compound: A Review of Computational Approaches

Comprehensive searches of scientific literature and databases have revealed a notable absence of specific research applying computational chemistry and in silico approaches to the compound this compound. Therefore, the following sections outline the established principles of these computational methods and their general application in drug discovery, as specific data and research findings for the target compound are not publicly available.

Computational Chemistry and in Silico Approaches

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and development. These techniques allow for the simulation and prediction of molecular interactions, properties, and behaviors, thereby saving time and resources compared to traditional experimental methods. For a given compound like 2-(Allylamino)-N-(4-fluorobenzyl)benzamide, these approaches could provide significant insights into its potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is most often used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a specific protein target.

The process involves computationally placing the ligand into the binding site of a receptor and evaluating the interaction energy for different poses. This allows researchers to identify the most likely binding conformation and estimate the strength of the interaction. For instance, studies on various benzamide (B126) derivatives have utilized molecular docking to predict their binding to targets like tyrosine kinases, providing insights into their potential anticancer activity. nih.gov However, no specific molecular docking studies have been published for this compound.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the binding pose predicted by molecular docking and provide a more accurate estimation of binding free energies. These simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding process. While MD simulations are a powerful tool for studying interaction dynamics, no such studies have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. A robust QSAR model can then be used to predict the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR study could identify key structural features that are important for its biological activity. This information would be invaluable for designing more potent and selective compounds. QSAR studies have been successfully applied to various classes of benzamide derivatives to guide the optimization of their therapeutic properties. nih.govijpsonline.comnih.govarchivepp.comsemanticscholar.org

Fragment-based drug design (FBDD) and scaffold hopping are innovative strategies in lead discovery. FBDD involves identifying small chemical fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead compound. nih.gov Scaffold hopping aims to identify new molecular cores (scaffolds) that maintain the same biological activity as a known active compound but have a different chemical structure. nih.govnih.govbhsai.org

These strategies could be hypothetically applied to this compound. For example, the benzamide core could serve as a starting point for scaffold hopping to discover novel chemotypes with potentially improved properties. nih.govbhsai.org Similarly, the compound could be deconstructed into fragments to identify key binding interactions that could inform the design of new molecules.

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Computational models can predict parameters such as intestinal absorption, bioavailability, and blood-brain barrier penetration. These models are typically based on the physicochemical properties of the molecule, such as its lipophilicity, molecular weight, and polar surface area. While in silico ADME predictions are common for benzimidazole (B57391) derivatives and other compounds nih.govrsc.org, specific predictions for this compound are not available in published literature.

Predicting the metabolic stability of a compound is crucial as it determines its half-life in the body. In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes and predict the likelihood of a compound being rapidly cleared from the body. Improving metabolic stability is a key aspect of drug design. nih.govresearchgate.netnih.gov Although general methods for predicting metabolic stability exist, there is no specific published data on the predicted metabolic stability of this compound.

Future Directions and Research Opportunities

Development of Next-Generation Benzamide (B126) Derivatives with Tailored Activities

The future development of compounds like 2-(Allylamino)-N-(4-fluorobenzyl)benzamide hinges on the rational design of new derivatives with precisely tailored biological activities. This involves strategic chemical modifications to the core benzamide structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically dissecting how different functional groups and structural motifs influence a compound's interaction with its biological target. nih.govnih.govacs.org

For instance, research into novel benzamide derivatives has demonstrated that specific substitutions can confer a range of activities, including anticancer, antipsychotic, and antimicrobial effects. nih.govnih.gov The synthesis of new analogs allows for the exploration of diverse chemical spaces. Novel synthetic methodologies, including the use of catalysts like diatomite earth@IL/ZrCl4 under ultrasonic irradiation, are making the production of these derivatives more efficient and environmentally friendly. researchgate.net By modifying the allylamino or the fluorobenzyl moieties of the parent compound, researchers can fine-tune its activity. For example, replacing the morpholine (B109124) group in one series of benzamides with thiophene (B33073) and methyl substituents led to potent analogs with high selectivity and low cytotoxicity. acs.org Similarly, investigations into picolinamide (B142947) derivatives, which are structurally related to benzamides, have shown that the position of side chains markedly influences inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE). nih.govnih.gov

Future efforts will likely focus on creating libraries of derivatives based on the this compound scaffold. These libraries can be screened against a variety of biological targets to identify lead compounds for different therapeutic areas, from neurodegenerative diseases to oncology. nih.govmdpi.com

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. nih.gov This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may not be sufficient. Benzamide derivatives are well-suited for the development of such multi-targeted drugs. mdpi.comnih.govresearchgate.net

Researchers have successfully designed benzamide derivatives that act as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Another study detailed the creation of benzamide-hydroxypyridinone hybrids as potential treatments for Alzheimer's by combining monoamine oxidase B (MAO-B) inhibition with iron chelation properties. nih.govnih.gov Similarly, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I for gastrointestinal cancers. nih.gov

In the context of psychiatric disorders, new benzamide derivatives have been synthesized to possess balanced activities at multiple receptors, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A, aiming for improved antipsychotic efficacy with fewer side effects. nih.govresearchgate.net The future for this compound could involve modifying its structure to incorporate pharmacophores that allow it to bind to multiple, disease-relevant targets, thereby potentially achieving synergistic therapeutic effects.

Advanced Computational Methodologies in Design and Optimization

Advanced computational tools are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. These in silico methods are integral to the future design and optimization of benzamide derivatives. nih.gov Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling are used to predict how a molecule will bind to a target protein and what structural features are essential for its biological activity. tandfonline.comnih.govbohrium.comnih.gov

Molecular docking studies, for example, can simulate the interaction between a benzamide derivative and its target protein at the atomic level, providing insights into the binding mode and energy. scialert.netscialert.netmdpi.com This information can guide the design of new derivatives with improved affinity and selectivity. nih.gov For instance, docking studies on a series of benzamide analogues targeting the FtsZ protein helped to elucidate crucial hydrogen bond interactions, guiding the design of more potent antimicrobial agents. tandfonline.comnih.gov

3D-QSAR and pharmacophore modeling help to build predictive models based on a set of known active and inactive compounds. tandfonline.comtandfonline.com These models can then be used to screen virtual libraries of compounds to identify new candidates with a high probability of being active. A study on benzamide derivatives as glucokinase activators for diabetes utilized these methods to identify essential features for activity and screen a database for new hits. nih.gov Molecular dynamics (MD) simulations can further refine these models by showing how the protein-ligand complex behaves over time, confirming the stability of the interaction. tandfonline.comnih.gov The application of these computational approaches will be crucial in optimizing the structure of this compound for specific therapeutic targets.

Integration of Omics Data for Deeper Mechanistic Insights

The integration of "omics" data—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological effects of drug candidates. While single-omic studies have been valuable, a multi-omic approach provides a more holistic view of a drug's mechanism of action, its off-target effects, and potential biomarkers for its efficacy. frontiersin.orgbrighton.ac.uk

For a compound like this compound, integrating omics data can provide deep mechanistic insights. For instance, transcriptomics (gene expression profiling) can reveal which cellular pathways are perturbed by the compound. Proteomics can then confirm these findings at the protein level and identify post-translational modifications that may be key to the drug's effect. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.